Scientific Field: Metallomics
Summary of Application: Phthaloyl-L-alanine (P-AlaH) is used in the synthesis of ionic triphenyltin (iv) chloride carboxylate complexes, which have shown exceptionally high cytotoxicity.
Methods of Application: The reaction of N-phthaloyl-L-alanine (P-AlaH) with triethylamine led to the formation of the corresponding ammonium salts.
Results or Outcomes: The triphenyltin (iv) chloride derivatives show very high activity against human tumor cell lines from five different histogenic origins.
Scientific Field: Physical Chemistry
Summary of Application: Amino acid-based surfactants, derived from L-alanine, are synthesized and their adsorption behavior at the liquid/gas interface is analyzed.
Methods of Application: The adsorption behavior of the synthesized compounds is analyzed experimentally (by surface tension measurements using two independent techniques) and theoretically by means of an elaborate model.
Results or Outcomes: The adsorption behavior of the synthesized compounds can be successfully described by the proposed model.
Scientific Field: Materials Science
Summary of Application: l-Alanine Potassium Chloride single crystals have been grown by slow evaporation solution growth technique.
Methods of Application: The cell parameters were estimated from single crystal X-ray diffraction analysis and it was found that the material crystallizes in orthorhombic symmetry with space group of P2 1 2 1 2 1.
Results or Outcomes: The conversion efficiency was found to be two times that of urea crystal.
Summary of Application: L-alanine nickel chloride crystal is used for NLO, photonic, optical communication, and laser applications.
Methods of Application: The SHG efficiency of the L-alanine nickel chloride crystal is compared with other L-alanine-based crystals.
Results or Outcomes: The LAN crystal has a relative SHG efficiency of more than 1.
Summary of Application: l-Alanine doped with cadmium chloride crystal was grown by slow evaporation technique in an optimum condition using de-ionized water as solvent.
Methods of Application: Single crystal x-ray diffraction analysis was carried out to confirm the unit cell parameters and cell volume.
Results or Outcomes: The grown crystal shows that the material is very much suitable for second harmonic generation for frequency conversion applications.
Summary of Application: Antimony potassium tartrate l-alanine crystals are potential materials in NLO device applications.
Methods of Application: The crystals are grown by slow evaporation solution growth technique.
Results or Outcomes: The obtained results show that antimony potassium tartrate l-alanine crystals are potential materials in NLO device applications.
Phthaloyl-L-alanine chloride is a synthetic compound with the molecular formula C₁₁H₈ClNO₃. It is derived from phthaloyl chloride and L-alanine, where the amino group of L-alanine is substituted with a chlorine atom. This compound features a phthaloyl group, which is a significant structural motif in organic chemistry known for its reactivity and ability to form stable complexes. The presence of the chlorine atom enhances its electrophilic character, making it useful in various
PTLC itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other molecules with potential biological activities.
For instance, PTLC can be used to synthesize modified peptides with altered properties, which can then be studied for their interactions with biological targets.
As with most chemicals, PTLC can pose potential hazards if not handled properly. Specific data on its toxicity is limited, but some general safety precautions can be inferred:
Phthaloyl-L-alanine chloride exhibits notable biological activities, particularly in the realm of immunomodulation and anti-inflammatory effects. It has been shown to:
The synthesis of phthaloyl-L-alanine chloride typically involves the following steps:
Phthaloyl-L-alanine chloride finds applications across various fields:
Studies have indicated that phthaloyl-L-alanine chloride interacts with various biomolecules through specific binding mechanisms:
Phthaloyl-L-alanine chloride shares structural similarities with several other compounds, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-phthaloylglycine | Amino Acid Derivative | Used in peptide synthesis; less reactive than phthaloyl-L-alanine chloride. |
N-phthaloyl-L-glutamine | Amino Acid Derivative | Exhibits different biological activities; more stable due to additional amino acid structure. |
Phthalimide | Aromatic Compound | Serves as a precursor; lacks the amino acid side chain that enhances biological activity in phthaloyl-L-alanine chloride. |
Phthaloyl-L-alanine chloride is unique due to its specific combination of a reactive acyl group and an amino acid structure, which provides it with distinct chemical reactivity and biological properties compared to similar compounds.